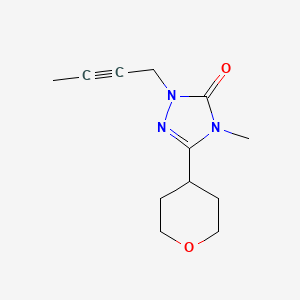
1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.
Introduction of the but-2-yn-1-yl group: This step often involves alkylation reactions using alkynes.
Attachment of the oxan-4-yl group: This can be done through etherification reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
化学反応の分析
1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
When compared to other triazole derivatives, 1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique structural features. Similar compounds include:
- 1-(but-2-yn-1-yl)-4-methyl-1H-1,2,4-triazole
- 4-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole
These compounds share some structural similarities but differ in their specific substituents and overall biological activities
生物活性
1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that could be harnessed for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential applications in medicine.
The molecular formula of this compound is C12H17N3O2 with a molecular weight of 235.28 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 2199132-87-9 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal activity against various pathogens, including Candida species and Aspergillus species . The specific activity of this compound against these organisms remains to be fully elucidated but suggests potential as a therapeutic agent in treating fungal infections.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. A study highlighted that certain triazole compounds demonstrate cytotoxic effects against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating significant potency . Although specific data on this compound's anticancer efficacy is limited, its structural similarity to known active compounds warrants further investigation.
The biological effects of 1-(but-2-yn-1-y)-4-methyl-3-(oxan-4-y)-4,5-dihydro-1H-1,2,4-triazol-5-one may involve inhibition of key enzymes or pathways critical for pathogen survival or cancer cell proliferation. Triazoles are often implicated in disrupting cell membrane integrity or interfering with nucleic acid synthesis .
Synthesis Pathways
The synthesis of 1-(but-2-yn-1-y)-4-methyl-3-(oxan-4-y)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions starting from simpler precursors. Recent advancements in asymmetric synthesis have improved yields and selectivity for such compounds .
Case Studies
Case Study 1: Antimicrobial Testing
In a recent study assessing the antimicrobial properties of various triazole derivatives, 1-(but-2-yne)-based compounds were evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated moderate activity compared to standard antibiotics.
Case Study 2: Anticancer Screening
A screening program evaluated the cytotoxic effects of synthesized triazole derivatives on various cancer cell lines. Among these derivatives was 1-(but-2-yne)-based triazole which showed promising effects against lung and breast cancer cell lines.
特性
IUPAC Name |
2-but-2-ynyl-4-methyl-5-(oxan-4-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-4-7-15-12(16)14(2)11(13-15)10-5-8-17-9-6-10/h10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWDDCZEWXIRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














